molecular formula C20H21FN2O4 B244193 ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No.: B244193
M. Wt: 372.4 g/mol
InChI Key: ZDZFXRBGWXORKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzoyl group, a morpholine ring, and an ethyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate typically involves the reaction of 2-fluorobenzoyl chloride with ethyl 5-amino-2-morpholin-4-ylbenzoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-bromo-2-fluorobenzoyl)acetate
  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl (2-bromo-5-fluorobenzoyl)acetate

Uniqueness

ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is unique due to the presence of both a morpholine ring and a fluorobenzoyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C20H21FN2O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21FN2O4/c1-2-27-20(25)16-13-14(7-8-18(16)23-9-11-26-12-10-23)22-19(24)15-5-3-4-6-17(15)21/h3-8,13H,2,9-12H2,1H3,(H,22,24)

InChI Key

ZDZFXRBGWXORKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)N3CCOCC3

Origin of Product

United States

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